molecular formula C20H19ClN4O3 B2452751 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-35-7

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2452751
M. Wt: 398.85
InChI Key: SYHTXJKWWJVHEY-UHFFFAOYSA-N
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Description

“3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves using readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation . They also created a different method to synthesize pyrido[2,3-d]pyrimidine-2,4-diamines by mixing 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde and obtained the 2,4-diamino6-nitropyrido[2,3-d]pyrimidine in a single step .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Jatczak et al. (2014) discusses the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, starting from 2-chloropyridine-3-carboxylic acid. This process involves steps like esterification, nucleophilic aromatic substitution, amide formation, and ring closure. The resulting structural diversity leads to significant variations in biopharmaceutical properties like solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values (Jatczak et al., 2014).

Crystal Structure Analysis

  • Research by Low et al. (2004) examines the crystal structures of certain compounds, including those with pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione frameworks. These studies provide insights into the molecular arrangements and interactions within these compounds (Low et al., 2004).

Synthesis for Drug Development

  • Ma, Gao, and Sun (2021) report an efficient method for synthesizing pyrido[4,3–d]pyrimidine-2,4-diones and related triones, which are valuable scaffolds in drug development. Their method involves oxidative aromatization of tetrahydropyrido[4,3–d]pyrimidine-2,4(1H,3H)-dione derivatives (Ma, Gao, & Sun, 2021).

Molecular Structure and Hydrogen Bonding

  • A 2009 study by Trilleras et al. details the molecular structures of various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. These compounds exhibit different crystal structures and are linked by hydrogen bonds, providing valuable information for further chemical analysis and application (Trilleras et al., 2009).

Oxidizing Ability in Chemical Reactions

  • Yoneda et al. (1980) discuss the synthesis of certain pyrido[1′,2′:1,6]pyrido[2,3-d]pyrimidine-2,4(3H)diones, which show oxidizing ability towards alcohols and amines. This property can be crucial in various chemical reactions and synthesis processes (Yoneda et al., 1980).

Urease Inhibition for Medical Applications

  • Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione and evaluated their urease inhibition activity. This finding is significant for medical applications, particularly in addressing conditions affected by urease (Rauf et al., 2010).

Synthesis for Heterocyclic Derivatives

  • Elneairy (2010) describes the synthesis of various nitrogen and sulfur heterocyclic derivatives starting from pyridine-2(1H)-thione. This synthesis pathway is essential for creating diverse heterocyclic compounds for various applications (Elneairy, 2010).

properties

IUPAC Name

3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-16-6-2-1-4-13(16)12-17(26)24-10-7-14(8-11-24)25-19(27)15-5-3-9-22-18(15)23-20(25)28/h1-6,9,14H,7-8,10-12H2,(H,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHTXJKWWJVHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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